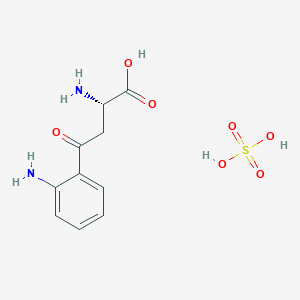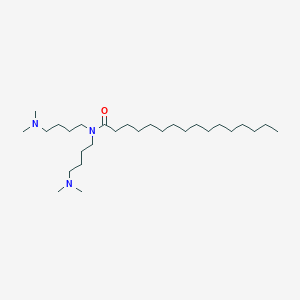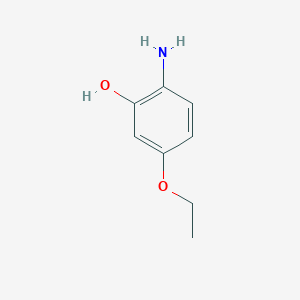
L-キヌレニン硫酸塩
説明
Kynurenine sulfate (KynS) is a naturally occurring compound found in many organisms, including humans. It is a sulfur-containing metabolite of the essential amino acid tryptophan, and is involved in the biosynthesis of several important metabolic pathways. KynS has been studied extensively in recent years due to its potential role in various physiological processes, including inflammation, oxidative stress, and neurodegeneration.
科学的研究の応用
抗酸化特性
L-キヌレニン (L-KYN) は、実験モデルにおける神経保護戦略として用いられてきた内因性代謝物です . L-KYN の保護効果は、主にキヌレニン酸 (KYNA) に起因するとされています。 しかし、L-KYN は酸化されやすいことを考えると、この酸化還元特性は、その保護効果に大きな役割を果たしている可能性があります . 合成系において、活性酸素種 (ROS) を捕捉し、DNA やタンパク質の酸化分解を阻害することが判明しています .
神経保護
L-キヌレニンの神経保護効果は、主にその代謝物であるキヌレニン酸 (KYNA) に起因しています。 KYNA は、中枢神経系において唯一の公知の内因性興奮性アミノ酸受容体拮抗薬です .
色素生成
L-キヌレニンは、動物における色素生成成分として知られています .
グルタミン酸神経伝達の調節
哺乳類では、L-キヌレニンは、グルタミン酸神経伝達物質の伝達を調節します .
フェロモン産生
L-キヌレニンは、脊椎動物における性誘引フェロモンとしても考えられています .
NAD+ 生成における前駆体
L-キヌレニンは、キヌレニン経路を介した L-トリプトファンの分解とニコチンアミドアデニンジヌクレオチド (NAD+) の生成における重要な中間体です .
酵素活性研究
L-キヌレニン硫酸塩は、キヌレニンアミノトランスフェラーゼの酵素活性を研究するための基質として用いられてきました .
キヌレニン付加物の合成
作用機序
Target of Action
L-Kynurenine sulfate, also known as Kynurenine sulfate, primarily targets the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a crucial role in various biological processes, including immune response and pain perception .
Mode of Action
L-Kynurenine sulfate interacts with its primary target, GPR35, to induce the production of inositol trisphosphate and elicit Ca2+ mobilization . This interaction leads to changes in cellular signaling pathways, influencing various physiological processes.
Biochemical Pathways
L-Kynurenine sulfate is part of the kynurenine pathway , which is the main metabolic route of tryptophan degradation . This pathway produces several neuroactive metabolites that regulate NMDA (N-methyl-D-aspartate) receptor function and free radical production . The metabolites of the kynurenine pathway have essential roles in the regulation of neuronal excitability and the initiation of immune tolerance .
Pharmacokinetics
It is known that l-kynurenine, the precursor of l-kynurenine sulfate, is well-tolerated and safe after intravenous infusion up to 5 mg/kg over 20 minutes . The lack of change in L-Kynurenine metabolites in plasma suggests a relatively slow metabolism of L-Kynurenine and no or little feedback effect of L-Kynurenine on its synthesis .
Result of Action
The action of L-Kynurenine sulfate results in a broad spectrum of effects. It is involved in the pathology of neurodegenerative disorders, pain syndromes, and autoimmune diseases . It also has a role in the endogenous regulation of neuronal excitability . Furthermore, L-Kynurenine sulfate has been found to have antioxidant properties, acting as an efficient reactive oxygen species (ROS) scavenger and enhancer of brain antioxidant defense .
Action Environment
The action, efficacy, and stability of L-Kynurenine sulfate can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant properties of L-Kynurenine sulfate . Additionally, the presence of other metabolites in the kynurenine pathway can also influence the action of L-Kynurenine sulfate .
生化学分析
Biochemical Properties
L-Kynurenine sulfate is involved in several biochemical reactions. It is produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase 2 (TDO2) . It can be further metabolized to kynurenic acid by kynurenine aminotransferases (KATs) . These interactions are crucial for the regulation of the kynurenine pathway and the production of downstream metabolites .
Cellular Effects
L-Kynurenine sulfate has profound effects on various types of cells and cellular processes. It influences cell function by modulating glutamatergic and cholinergic synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote angiogenesis by inducing endothelial mitophagy in ovarian cancer .
Molecular Mechanism
The molecular mechanism of L-Kynurenine sulfate involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with enzymes like IDO and TDO2, leading to changes in gene expression . It also influences enzyme activity, such as the inhibition or activation of KATs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Kynurenine sulfate can change over time. For example, systemic administration of L-Kynurenine sulfate leads to a rapid elevation of the neuroactive metabolite kynurenic acid . Over time, this can result in complex behavioral changes, such as hypoactivity or spatial working memory deficits .
Dosage Effects in Animal Models
The effects of L-Kynurenine sulfate vary with different dosages in animal models. For instance, a high dose of L-Kynurenine sulfate (300 mg/bwkg; i.p.) has been shown to produce alterations in behavioral tasks in C57Bl/6j mice . In several studies, neuroprotection was achieved through the administration of high-dose L-Kynurenine sulfate .
Metabolic Pathways
L-Kynurenine sulfate is involved in the kynurenine pathway of tryptophan metabolism . It interacts with enzymes like IDO, TDO2, and KATs, and plays a role in the production of downstream metabolites like kynurenic acid . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
L-Kynurenine sulfate is transported and distributed within cells and tissues. In the central nervous system, about 60% of L-Kynurenine is taken up from the blood with the aid of a transporter . It can also interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Kynurenine sulfate and its effects on activity or function are crucial aspects of its biochemistry. It is known that the N-terminal arm of aminotransferases, which are involved in the metabolism of L-Kynurenine sulfate, controls enzyme subcellular localization . This could potentially direct L-Kynurenine sulfate to specific compartments or organelles within the cell .
特性
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16055-80-4 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYNURENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is L-Kynurenine Sulfate and what is its significance in the body?
A1: L-Kynurenine Sulfate is a metabolite of tryptophan, an essential amino acid. It plays a crucial role in the kynurenine pathway (KP), which is the major route for tryptophan degradation in the body. [] This pathway leads to the production of several neuroactive metabolites, including kynurenic acid (KYNA), which has been implicated in various neurological and psychiatric disorders. []
Q2: What is the relationship between L-Kynurenine Sulfate and seizures?
A3: Interestingly, both L-Kynurenine Sulfate and its metabolite, quinolinic acid, have been shown to induce convulsions in animal models. [, , ] Intraventricular injection of L-Kynurenine Sulfate potentiated convulsions caused by strychnine in mice. [] This effect was not observed with other convulsants like thiosemicarbazide or pentylenetetrazol, suggesting a specific interaction. [] Notably, while quinolinic acid also caused convulsions in rats, other kynurenine metabolites like kynurenic acid, nicotinic acid, and nicotinamide did not show this effect in rats but did in mice. []
Q3: Can other substances modify the convulsive effects of L-Kynurenine Sulfate?
A4: Yes, research suggests that serotonergic drugs might play a role in mitigating L-Kynurenine Sulfate-induced convulsions. Compounds like 5-hydroxytryptophan, 5-methoxytryptamine, and serotonin were found to reduce the severity of these convulsions in mice. [] Conversely, blocking serotonin receptors or depleting serotonin levels seems to worsen the convulsive effects, indicating a potential protective role of serotonin against L-Kynurenine Sulfate's convulsant properties. []
Q4: Are there species differences in the response to L-Kynurenine Sulfate?
A5: Yes, studies indicate distinct responses to L-Kynurenine Sulfate and its metabolites between rats and mice. [] While L-Kynurenine Sulfate and quinolinic acid induced convulsions in both species, other kynurenine metabolites only showed this effect in mice. [] This difference might be attributed to variations in the accessibility of the hippocampus to intraventricularly administered drugs. [] Additionally, inhibitory amino acids like GABA, glycine, and taurine, which caused sedation in rats, induced seizures in mice. []
Q5: Has L-Kynurenine Sulfate shown any potential in protecting against ischemic brain damage?
A6: Although high doses of L-Kynurenine Sulfate have been associated with neurotoxicity, some studies suggest a potential neuroprotective effect at specific doses and conditions. Research indicates that L-Kynurenine Sulfate, when administered before focal cerebral ischemia in mice or global cerebral ischemia in gerbils, provided neuroprotection. [] This protective effect might be related to its influence on cerebral blood flow, as L-Kynurenine Sulfate was found to increase cerebral blood flow in conscious rabbits. []
Q6: Can L-Kynurenine Sulfate administration affect neuronal activity markers?
A7: Yes, administration of L-Kynurenine Sulfate has been linked to changes in c-Fos expression, a marker for neuronal activity. In a study on C57Bl/6j mice, a high dose of L-Kynurenine Sulfate led to a decrease in c-Fos-immunopositive cells in specific brain regions, including the dorsal striatum and the CA1 pyramidal cell layer of the hippocampus. [] These changes in c-Fos expression might be related to the observed behavioral disturbances in these mice. []
Q7: What is known about the metabolism of L-Kynurenine Sulfate?
A8: L-Kynurenine Sulfate is further metabolized within the kynurenine pathway. One study on a family with a history of bladder cancer found that individuals with elevated levels of kynurenine, including L-Kynurenine Sulfate, also excreted higher levels of 3-hydroxykynurenine. [] This suggests that L-Kynurenine Sulfate can be converted to 3-hydroxykynurenine in vivo, highlighting the interconnected nature of the kynurenine pathway. []
Q8: How is L-Kynurenine Sulfate detected and measured in biological samples?
A9: Chromatographic techniques, particularly paper chromatography, have been historically significant in detecting and identifying L-Kynurenine Sulfate and other tryptophan metabolites. [] These methods exploit the fluorescent properties of these compounds under ultraviolet light, allowing for their visualization and differentiation in complex biological samples. [] While more advanced techniques might be employed today, these early methods were crucial in advancing our understanding of tryptophan metabolism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















